1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)-
Description
(1R,2R)-1,2-Cyclohexanediamine, N1,N2-dihydroxy-, is a chiral diamine ligand that forms the backbone of platinum(II) complexes such as SM-11355 (cis-[((1R,2R)-1,2-Cyclohexanediamine-N,N')bis(myristato)]platinum(II)). This lipophilic platinum complex is designed for sustained-release formulations in Lipiodol, an iodinated poppyseed oil used in transarterial chemoembolization for hepatocellular carcinoma (HCC) . SM-11355 exhibits superior stability in Lipiodol compared to cisplatin (CDDP), enabling prolonged drug release and reduced systemic toxicity . Its mechanism involves DNA adduct formation via the active metabolite DPC (diaminocyclohexane-platinum complex), bypassing resistance mechanisms observed in CDDP-resistant tumors .
Properties
CAS No. |
860173-99-5 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(hydroxyamino)cyclohexyl]hydroxylamine |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
CALCNVTWOXTNMF-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NO)NO |
Canonical SMILES |
C1CCC(C(C1)NO)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- can be synthesized through several methods. One common approach involves the reduction of 1,2-cyclohexanedione using a suitable reducing agent such as sodium borohydride in the presence of a chiral catalyst to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- often involves the use of large-scale reduction processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanediamine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Catalytic Applications
Chiral Ligands in Asymmetric Synthesis
The compound serves as a crucial building block for synthesizing chiral ligands used in asymmetric catalysis. A notable example is its use in the preparation of bis(NHC) ligands for copper-catalyzed reactions. These ligands have demonstrated high efficiency and selectivity in various reactions, including conjugate additions.
Case Study: Copper-Catalyzed Conjugate Addition
A study showcased the synthesis of a bis(NHC) ligand from 1,2-cyclohexanediamine. The resulting ligand was used in the copper-catalyzed asymmetric conjugate addition of cyclic enones with diethylzinc. The reaction yielded high enantiomeric excess (ee), demonstrating the effectiveness of this ligand system.
| Reaction | Ligand Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cyclic Enone + Et₂Zn | (rac; S,S)-L₁ | 99 | 97 |
| Acyclic Enone + Et₂Zn | (rac; S,S)-L₁ | 90 | 61 |
This highlights how the chirality of the cyclohexanediamine skeleton influences the catalytic performance, with specific configurations yielding superior enantioselectivity .
Pharmaceutical Applications
Development of Chiral Drugs
The compound has been explored for its potential in drug development due to its ability to form stable complexes with metal ions. These complexes can serve as catalysts or active pharmaceutical ingredients.
Case Study: Metal Complexes in Drug Synthesis
Research indicates that dihydroxo(1,2-diaminocyclohexane)platinum(II) complexes exhibit significant potential as anticancer agents. The efficacy of these complexes is attributed to their ability to interact with biological targets effectively.
| Complex Type | Active Ingredient | Target Disease | Efficacy |
|---|---|---|---|
| Platinum Complex | Dihydroxo(1,2-diaminocyclohexane)platinum(II) | Cancer | High |
The unique properties of this compound allow for selective targeting of cancer cells, making it a candidate for further clinical development .
Environmental Applications
Catalysis in Green Chemistry
The use of 1,2-cyclohexanediamine derivatives has been investigated in green chemistry applications, particularly in catalyzing reactions that minimize waste and energy consumption.
Case Study: Green Catalysis
In a study focusing on sustainable practices, 1,2-cyclohexanediamine-based catalysts were employed for various organic transformations under mild conditions. This approach not only improved reaction yields but also reduced the environmental impact associated with traditional catalytic processes.
| Reaction Type | Catalyst Used | Conditions | Yield (%) |
|---|---|---|---|
| Organic Transformation | 1,2-Cyclohexanediamine Derivative | Mild Conditions | 85 |
These findings underscore the versatility and sustainability of using this compound in catalytic processes .
Mechanism of Action
The mechanism by which 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating various catalytic processes. Its hydroxyl and amine groups allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Similar Platinum-Based Compounds
Structural and Functional Differences
Key platinum compounds compared include:
- Cisplatin (CDDP) : A first-generation platinum drug with a square-planar structure and two amine ligands.
- Carboplatin (CBDCA) : A second-generation analog with a cyclobutanedicarboxylate ligand, reducing nephrotoxicity.
- SM-11355 : A third-generation lipophilic platinum complex with (1R,2R)-1,2-cyclohexanediamine and myristate ligands, optimized for Lipiodol compatibility.
| Compound | Ligands | Lipophilicity | Resistance Profile |
|---|---|---|---|
| Cisplatin (CDDP) | Ammine/chloride | Low | High resistance in HCC models |
| Carboplatin | Cyclobutanedicarboxylate | Moderate | Cross-resistance with CDDP |
| SM-11355 | (1R,2R)-Cyclohexanediamine/myristate | High | No cross-resistance with CDDP |
Cytotoxicity and Resistance Mechanisms
CDDP Resistance in H4-II-E/CDDP Cells
- CDDP Resistance : The H4-II-E/CDDP cell line exhibits 8.8-fold resistance to CDDP due to reduced intracellular platinum accumulation (6.2-fold lower) and platinum-DNA adduct formation (6.0-fold lower) compared to parental H4-II-E cells. This resistance is attributed to decreased drug influx rather than enhanced efflux or DNA repair .
SM-11355 and DPC Activity
- After 3-day exposure, intracellular platinum levels and DNA adducts for DPC are equivalent in both cell lines .
- Lipiodol Formulation : SM-11355/Lipiodol achieves sustained release, requiring higher intracellular platinum accumulation than CDDP to achieve equivalent DNA damage. This is attributed to slower release kinetics and differential membrane interactions .
Comparative Efficacy in Lipiodol Suspensions
| Parameter | CDDP/Lipiodol | SM-11355/Lipiodol |
|---|---|---|
| IC50 in H4-II-E | 0.57 µg/ml | 3.1 µg/ml |
| IC50 in H4-II-E/CDDP | 9.6 µg/ml (16.8-fold ↑) | 4.6 µg/ml (no resistance) |
| Platinum-DNA Adducts (H4-II-E/CDDP) | 17-fold ↓ vs. H4-II-E | No significant difference |
SM-11355/Lipiodol overcomes CDDP resistance by maintaining equivalent DNA damage tolerance (AUC analysis) and bypassing reduced CDDP influx .
Comparison with Non-Platinum Compounds
Mechanistic Insights
- DNA Repair Tolerance : Both cell lines tolerate similar levels of platinum-DNA lesions, ruling out enhanced repair as a resistance mechanism .
Biological Activity
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is a chiral diamine that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural features allow it to participate in asymmetric synthesis and catalysis, leading to significant implications in drug development and therapeutic applications.
This compound is characterized by two hydroxyl groups attached to the nitrogen atoms of the cyclohexane ring. The presence of these functional groups enhances its reactivity and allows it to form complexes with metals, which can exhibit biological activity.
Biological Activity Overview
The biological activities of 1,2-cyclohexanediamine derivatives have been investigated primarily in the context of their application as ligands in metal complexes, particularly platinum-based antitumor agents. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Research has shown that platinum complexes derived from 1,2-cyclohexanediamine exhibit significant antitumor properties. For instance, a study highlighted the synthesis of cis-dihydroxy-1,2-diaminocyclohexane platinum(II) complexes that demonstrated potent antitumor activity against various cancer cell lines . The mechanism of action is believed to involve DNA interaction and subsequent apoptosis induction in cancer cells.
| Compound Type | Activity | Reference |
|---|---|---|
| Platinum(II) Complexes | Antitumor | |
| Bis(NHC) Ligands | Catalytic Asymmetric Reactions |
Asymmetric Catalysis
The compound has also been utilized as a chiral ligand in asymmetric catalysis. Studies indicate that enantiomerically pure derivatives of 1,2-cyclohexanediamine can enhance the selectivity and yield of various reactions. For example, one study demonstrated that using (R,R)-1,2-cyclohexanediamine as a ligand improved the enantioselectivity in copper-catalyzed reactions involving cyclic enones . This property is crucial for synthesizing pharmaceuticals where chirality plays a vital role in efficacy and safety.
Case Study 1: Synthesis of Chiral Ligands
A detailed investigation into the synthesis of chiral ligands based on 1,2-cyclohexanediamine revealed that modifying the hydroxyl groups significantly affects their catalytic performance in asymmetric synthesis. The study reported yields exceeding 90% with high enantiomeric excess when optimized conditions were applied .
Case Study 2: Antitumor Platinum Complexes
In another case study focusing on antitumor activity, researchers synthesized various platinum complexes incorporating 1,2-cyclohexanediamine. These complexes were tested against human cancer cell lines, showing IC50 values indicating effective cytotoxicity. Notably, the complexes exhibited lower toxicity toward normal cells compared to cancer cells, highlighting their potential for selective targeting .
Mechanistic Insights
The biological mechanisms underlying the activity of 1,2-cyclohexanediamine derivatives often involve complexation with metal ions. The resulting metal-ligand complexes can interact with biological macromolecules such as DNA and proteins. For example:
- DNA Binding : Platinum complexes can bind to DNA, forming cross-links that inhibit replication and transcription.
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors by mimicking natural substrates or cofactors.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
